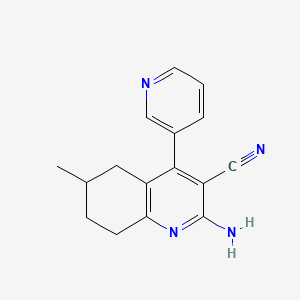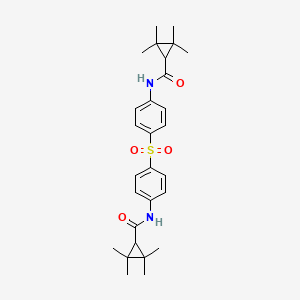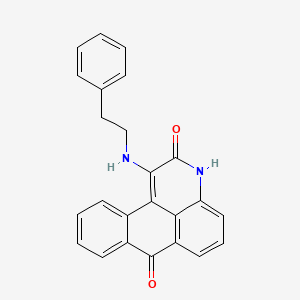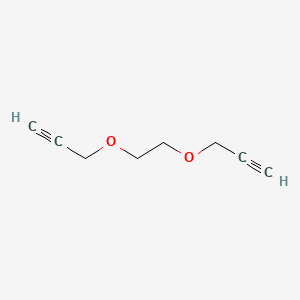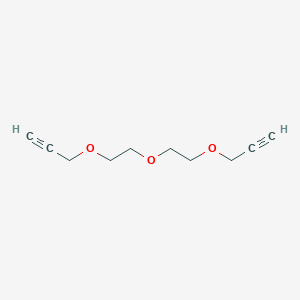![molecular formula C14H13NO2 B1667585 Phenol,2-[[(4-methoxyphenyl)methylene]amino]- CAS No. 3117-67-7](/img/structure/B1667585.png)
Phenol,2-[[(4-methoxyphenyl)methylene]amino]-
Overview
Description
Phenol,2-[[(4-methoxyphenyl)methylene]amino]- is an organic compound with the molecular formula C14H13NO2. It is a Schiff base derived from the condensation of 2-aminophenol and 4-methoxybenzaldehyde. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-[[(4-methoxyphenyl)methylene]amino]- typically involves the condensation reaction between 2-aminophenol and 4-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for Phenol,2-[[(4-methoxyphenyl)methylene]amino]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenol,2-[[(4-methoxyphenyl)methylene]amino]- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenol,2-[[(4-methoxyphenyl)methylene]amino]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Phenol,2-[[(4-methoxyphenyl)methylene]amino]- involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s phenolic and imine groups play a crucial role in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methoxyphenyl)methylidene]amino}phenol
- 2-{[(4-Chlorophenyl)methylidene]amino}phenol
- 2-{[(4-Methoxyanilino)methyl]phenol}
Uniqueness
Phenol,2-[[(4-methoxyphenyl)methylene]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its electron-donating ability, influencing its reactivity and interactions with other molecules .
Properties
CAS No. |
3117-67-7 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-10,16H,1H3 |
InChI Key |
CXQBWMKQSJPURB-XNTDXEJSSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2O |
Appearance |
Solid powder |
Key on ui other cas no. |
3117-67-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-1535; NSC 1535; NSC1535; AR-07; AR 07; AR07 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


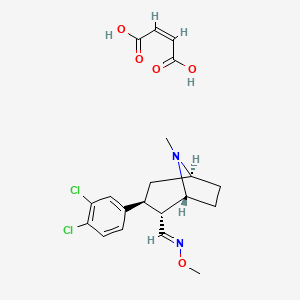
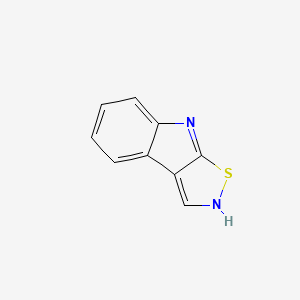
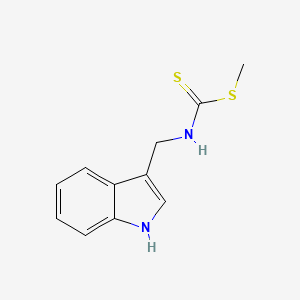
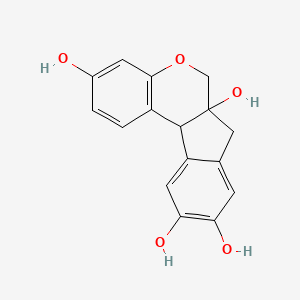
![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)
